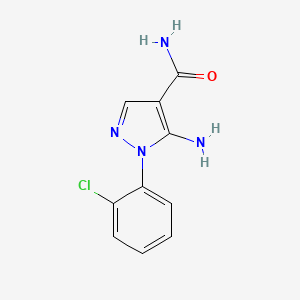

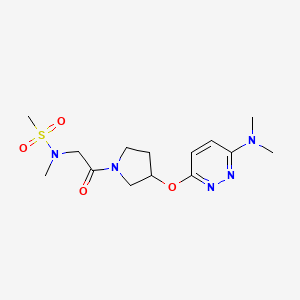

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been synthesized and studied for its various properties and potential applications in scientific research.

Synthesis Analysis

A novel and efficient route for the synthesis of this compound derivatives has been developed, allowing for a more versatile synthesis than previously possible (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been elucidated, with studies discussing the synthesis of various pyrazolopyrimidines and Schiff bases derived from this compound (Hafez et al., 2013).

Chemical Reactions and Properties

Research has been conducted on the reaction of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamides with other chemical compounds to yield various derivatives. These reactions have been characterized by analytical and spectroscopic data (Hafez et al., 2013).

Physical Properties Analysis

The physical properties of compounds similar to this compound have been studied, including their crystallization and molecular geometry. For instance, the synthesis and crystal structures of related compounds have been detailed, providing insights into their physical characteristics (Banerjee et al., 1999).

Aplicaciones Científicas De Investigación

Overview

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide is a compound of interest in scientific research, particularly in fields related to pharmacology and medicinal chemistry. This review focuses on the broader applications and implications of related compounds in scientific research, highlighting key findings while adhering to the specified requirements.

AMPK Activation and Disease Modulation

Research on compounds structurally related to this compound, such as AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside), has been foundational in understanding AMPK (AMP-activated protein kinase) activation and its role in metabolism, cancer, and exercise physiology. AICAr, primarily known for its AMPK-activating properties, has demonstrated significant AMPK-independent effects that influence metabolic processes, hypoxia responses, and cancer pathogenesis. These findings underscore the complexity of cellular responses to pharmacological modulators and call for careful interpretation of research employing AMPK activators (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

The antitumor potential of imidazole derivatives, including compounds with the pyrazole moiety, has been extensively reviewed. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promising preclinical efficacy against various cancer models. This research direction highlights the significance of pyrazole and imidazole derivatives in the search for new antitumor drugs and encourages further exploration of their biological properties (Iradyan et al., 2009).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole-containing compounds in medicinal chemistry continue to be an area of intense research. These efforts are driven by the success of pyrazole-based drugs, particularly COX-2 inhibitors, which have highlighted the therapeutic value of this heterocyclic scaffold in drug discovery (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazoline

Pyrazoline derivatives have demonstrated a broad spectrum of pharmacological effects, underpinning their potential as therapeutic agents. These effects include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The versatility of pyrazoline chemistry in generating novel compounds with significant biological activities has led to a vibrant field of study focused on the development of new therapeutic agents based on pyrazoline scaffolds (Shaaban et al., 2012).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSAMKWNCJAHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2490707.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)